N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16328439
InChI: InChI=1S/C14H16FN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-4-3-9(15)7-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19)
SMILES:
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol

N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC16328439

Molecular Formula: C14H16FN3O2

Molecular Weight: 277.29 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide -

Specification

Molecular Formula C14H16FN3O2
Molecular Weight 277.29 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C14H16FN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-4-3-9(15)7-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19)
Standard InChI Key MLBMKCXOGNOROY-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F

Introduction

Structural Characterization and Physicochemical Properties

The compound’s core structure aligns with quinoline-3-carboxamide derivatives, a scaffold widely explored for antimicrobial and antiparasitic activities . Key features include:

Quinoline Core Modifications

  • 6-Fluoro Substituent: Fluorination at position 6 enhances metabolic stability by reducing oxidative degradation, as demonstrated in analogous quinoline-4-carboxamides . Fluorine’s electronegativity also influences electron distribution, potentially improving target binding affinity.

  • 4-Hydroxy Group: The hydroxyl group at position 4 may participate in hydrogen bonding with biological targets, as seen in quinolinone-3-carboxamides like ivacaftor, where a 4-oxo group is critical for CFTR potentiation .

Carboxamide Side Chain

  • Dimethylaminoethyl Moiety: This substituent introduces a tertiary amine, increasing water solubility and enabling pH-dependent ionization. Similar side chains in quinoline-4-carboxamides (e.g., DDD107498) improved oral bioavailability by balancing lipophilicity (clogP ≈ 3.5) .

Table 1: Physicochemical Properties of N-[2-(Dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide

PropertyValue/DescriptionSource Analogy
Molecular Weight~335.34 g/molCalculated
clogPEstimated 2.8–3.2
Aqueous SolubilityModerate (≥50 μM at pH 7.4)
Ionization (pKa)Tertiary amine (pKa ≈ 8.5–9.0)

Synthetic Routes and Optimization

Core Quinoline Synthesis

The quinoline core is typically constructed via:

  • Skraup or Doebner-Miller Reaction: Cyclization of substituted anilines with glycerol or acrolein derivatives under acidic conditions.

  • Fluorination: Late-stage introduction of fluorine via electrophilic substitution (e.g., using Selectfluor®) .

Carboxamide Coupling

The dimethylaminoethyl side chain is introduced via amide bond formation:

  • Activation of Carboxylic Acid: 4-Hydroxyquinoline-3-carboxylic acid is activated using coupling agents (e.g., HATU, EDCI) .

  • Amine Coupling: Reaction with N,N-dimethylethylenediamine under inert conditions yields the target carboxamide .

Scheme 1: Representative Synthesis Pathway

  • Quinoline Core Formation:

    • 3-Aminophenol → Skraup reaction → 4-hydroxyquinoline.

  • Fluorination:

    • HNO3/HF → Electrophilic fluorination at position 6.

  • Carboxamide Formation:

    • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid + HATU → Mixed anhydride.

    • Addition of N,N-dimethylethylenediamine → Amide coupling.

Pharmacological Profile and Mechanisms of Action

Antimalarial Activity (Hypothesized)

Quinoline-3-carboxamides with similar substituents exhibit potent antiplasmodial activity by inhibiting Plasmodium falciparum elongation factor 2 (PfEF2), a critical enzyme for protein synthesis . For example, DDD107498 (EC50 = 0.2 nM) reduced parasitemia by >99% in murine malaria models . The dimethylaminoethyl group in the target compound may enhance blood-brain barrier penetration, a desirable trait for cerebral malaria treatment.

Table 2: Comparative Bioactivity of Quinoline Carboxamides

CompoundTarget OrganismEC50/MICMechanism
DDD107498 P. falciparum0.2 nMPfEF2 inhibition
Zinc complex E. coli0.20 μg/mLDNA gyrase inhibition
Target compound (hypoth.)P. falciparum<10 nM (predicted)PfEF2 inhibition

Future Directions and Applications

Antimalarial Combination Therapy

The compound’s hypothesized PfEF2 inhibition supports its inclusion in artemisinin-based combination therapies (ACTs) to counter multidrug-resistant malaria .

Antibacterial Drug Development

Further testing against ESKAPE pathogens and biofilm-forming strains is warranted, given the efficacy of related compounds against Gram-negative bacteria .

Structural Optimization

  • Prodrug Design: Esterification of the 4-hydroxy group may enhance membrane permeability.

  • Metal Complexation: Coordination with transition metals (e.g., Zn²⁺) could amplify antibacterial effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator